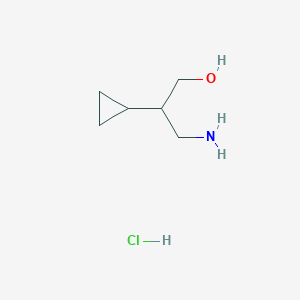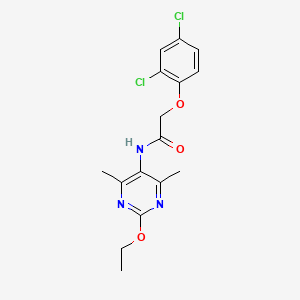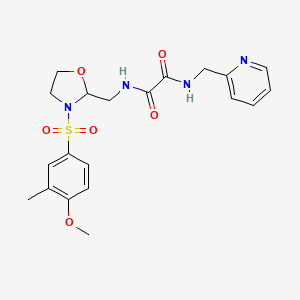
3-氨基-2-环丙基丙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful consideration of the reactivity and stability of intermediates. For instance, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride is achieved from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield a labile α-aminoaldehyde, which is then isolated in a stable cyclic form . Similarly, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids involves the oxidation of (R)-3-chloropropane-1,2-diol and subsequent reaction with sodium phenoxide . These methods could potentially be adapted for the synthesis of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride by considering the unique reactivity of the cyclopropyl group.
Molecular Structure Analysis
The molecular structure of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride would likely feature a cyclopropyl ring, an amino group, and a hydroxyl group attached to a three-carbon chain. The presence of these functional groups and the cyclopropyl ring can significantly influence the compound's reactivity and interactions. The papers do not directly analyze this compound's structure, but the synthesis of related compounds with amino and hydroxyl groups is well-documented .
Chemical Reactions Analysis
The chemical reactions of compounds similar to 3-Amino-2-cyclopropylpropan-1-ol hydrochloride often involve the transformation of functional groups and ring-opening reactions. For example, 1-Amino-2,3-diphenylcyclopropenium ions react with 1,3-dicarbonyl derivatives to give cyclopentadienols . These types of reactions could provide insights into the reactivity of the amino group and the cyclopropyl ring in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do describe properties of structurally related compounds. For example, the stability of an α-aminoaldehyde is improved by converting it into a cyclic form , and the synthesis of a tricarboxylic acid derivative involves selective esterification . These findings suggest that the stability, solubility, and reactivity of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride could be analyzed by considering similar functional group transformations and steric effects.
科学研究应用
合成和药用化学应用
抗疟活性: D’hooghe等人(2011年)的研究集中在合成2-氨基-3-芳基丙醇及其评估其抗疟活性。这项研究表明了结构类似于3-氨基-2-环丙基丙醇盐酸盐的化合物在开发抗疟疗法药物方面的潜力。这些化合物对疟原虫株表现出中等抗疟活性,暗示了它们在药用化学中治疗疟疾方面的相关性(D’hooghe,Vandekerckhove,Mollet,Vervisch,Dekeukeleire,Lehoucq,Lategan,Smith,Chibale和de Kimpe,2011)。
肽合成: Tornøe,Christensen和Meldal(2002年)报告了固相上铜(I)催化的末端炔烃与叠氮化物的1,3-偶极环加成反应,这是合成三唑并入肽骨架的关键方法。这个过程强调了类似氨基醇在构建复杂的基于肽的结构中的实用性,对药物发现和开发具有重要意义(Tornøe,Christensen和Meldal,2002)。
抗疟化合物合成: Robin等人(2007年)合成了一系列1-氨基丙醇以评估其对疟疾株的作用。该研究强调了氨基醇在合成具有潜在抗疟活性的化合物中的重要性。这些发现突显了这类化合物在为疟疾治疗研究创建β-氨基醇库中的重要性(Robin, Brown, Bahamontes-Rosa, Wu, Beitz, Kun, & Flitsch, 2007)。
有机合成中的应用
环丙基甲醇的合成: Miura,Murakami和Imai(2006年)展示了环丙基甲醇的对映选择性合成,包括类似于3-氨基-2-环丙基丙醇盐酸盐的化合物。这项研究突显了这类化合物在合成具有药理活性分子中的作用,展示了它们在有机合成中的广泛实用性(Miura, Murakami, & Imai, 2006)。
安全和危害
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 , which indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
属性
IUPAC Name |
3-amino-2-cyclopropylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTUICIRMSUXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138566-01-3 |
Source


|
| Record name | 3-amino-2-cyclopropylpropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)


![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)


![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)


![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)